molecular formula C7H9N5S B2916346 N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine CAS No. 440652-49-3

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

Cat. No. B2916346
CAS RN: 440652-49-3
M. Wt: 195.24
InChI Key: UOCWBJDDACXWBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several research studies have explored the synthesis of TETA and related derivatives. Notably, Emami et al. reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including TETA derivatives. These compounds were designed, synthesized, and evaluated for their anticancer activity . The synthesis involved various steps, and the structures were confirmed using spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis.

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves the use of biological molecules to form covalent bonds with other molecules, whether they are organic, inorganic, or biological .

Chemical Biology

1,2,3-triazoles are used in chemical biology . This is a scientific discipline spanning the fields of chemistry and biology that involves the application of chemical techniques, tools, and methods to the study of biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . This is a technique used in biological research to visualize cells and tissues using fluorescence .

Materials Science

1,2,3-triazoles are used in materials science . This involves the use of these compounds in the creation, characterization, and understanding of new types of materials .

Future Directions

: Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more

properties

IUPAC Name

N-[1-(1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-6(12-5-8-4-10-12)11-7-9-2-3-13-7/h2-6H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCWBJDDACXWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC1=NC=CS1)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

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